

# TAK-285: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis of the Dual HER2/EGFR Inhibitor for Drug Development Professionals

### **Abstract**

**TAK-285** is a potent and orally bioavailable small molecule inhibitor that demonstrates significant activity against both human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1][2][3] This dual inhibitory action positions **TAK-285** as a promising candidate for therapeutic intervention in cancers characterized by the overexpression or aberrant signaling of these receptor tyrosine kinases. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological profile of **TAK-285**. It includes a summary of key experimental data, detailed methodologies for relevant assays, and a visualization of its mechanism of action within the HER2/EGFR signaling pathway.

## **Chemical Structure and Properties**

**TAK-285**, with the chemical formula C26H25ClF3N5O3, is a complex synthetic molecule.[1][3] Its structure is characterized by a pyrrolo[3,2-d]pyrimidine scaffold, which is crucial for its kinase inhibitory activity.[4]

Table 1: Chemical Identifiers of TAK-285



| Identifier        | Value                                                                                                                                                                                                                           |  |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | N-[2-[4-[[3-chloro-4-[3-<br>(trifluoromethyl)phenoxy]phenyl]amino]-5H-<br>pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-3-hydroxy-3-<br>methyl-butanamide[1][4]                                                                           |  |
| CAS Number        | 871026-44-7[1]                                                                                                                                                                                                                  |  |
| Molecular Formula | C26H25CIF3N5O3[1]                                                                                                                                                                                                               |  |
| SMILES            | CC(C) (CC(=O)NCCN1C=CC2=C1C(=NC=N2)NC3=C C(=C(C=C3)OC4=CC=CC(=C4)C(F) (F)F)Cl)O[1]                                                                                                                                              |  |
| InChI             | InChI=1S/C26H25CIF3N5O3/c1-25(2,37)14-<br>22(36)31-9-11-35-10-8-20-23(35)24(33-15-32-<br>20)34-17-6-7-21(19(27)13-17)38-18-5-3-4-<br>16(12-18)26(28,29)30/h3-8,10,12-<br>13,15,37H,9,11,14H2,1-2H3,(H,31,36)<br>(H,32,33,34)[1] |  |
| InChlKey          | ZYQXEVJIFYIBHZ-UHFFFAOYSA-N[1]                                                                                                                                                                                                  |  |

Table 2: Physicochemical Properties of TAK-285

| Property         | Value                                               |  |
|------------------|-----------------------------------------------------|--|
| Molecular Weight | 547.96 g/mol [2][3]                                 |  |
| Exact Mass       | 547.1598 Da[3]                                      |  |
| Appearance       | White to off-white solid powder[3]                  |  |
| Solubility       | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml[4] |  |

## **Pharmacological Properties**



**TAK-285** is a selective, ATP-competitive inhibitor of HER2 and EGFR.[5] It binds to the inactive conformation of EGFR, demonstrating a mode of action similar to other well-characterized kinase inhibitors.[2]

Table 3: In Vitro Inhibitory Activity of TAK-285

| Target       | IC50 / GI50         |
|--------------|---------------------|
| HER2         | 17 nM (IC50)[2][5]  |
| EGFR (HER1)  | 23 nM (IC50)[2][5]  |
| HER4         | 260 nM (IC50)[2][5] |
| BT-474 cells | 17 nM (GI50)[2][5]  |

Table 4: Selectivity Profile of TAK-285 against Other Kinases

| Kinase   | IC50 (μM) |
|----------|-----------|
| MEK1     | 1.1[2][6] |
| Aurora B | 1.7[2][6] |
| Lck      | 2.4[2][6] |
| c-Met    | 4.2[2][6] |
| CSK      | 4.7[2][6] |
| Lyn B    | 5.2[2][6] |
| MEK5     | 5.7[2][6] |

Table 5: In Vivo Pharmacokinetic and Efficacy Data for TAK-285



| Parameter            | Species                     | Dose                    | Value / Outcome               |
|----------------------|-----------------------------|-------------------------|-------------------------------|
| Oral Bioavailability | Rat                         | 50 mg/kg                | 97.7%[2]                      |
| Oral Bioavailability | Mouse                       | 50 mg/kg                | 72.2%[2]                      |
| Antitumor Efficacy   | Mouse (BT-474<br>xenograft) | 100 mg/kg (twice daily) | 29% Tumor/Control ratio[2]    |
| Antitumor Efficacy   | Mouse (4-1ST xenograft)     | 50 mg/kg (twice daily)  | 44% Tumor/Control ratio[2][5] |
| Antitumor Efficacy   | Mouse (4-1ST xenograft)     | 100 mg/kg (twice daily) | 11% Tumor/Control ratio[2][5] |
| Antitumor Efficacy   | Rat (4-1ST xenograft)       | 25 mg/kg                | Tumor regression[4]           |
| Antitumor Efficacy   | Rat (4-1ST xenograft)       | 50 mg/kg                | Tumor regression[4]           |

A significant feature of **TAK-285** is its ability to cross the blood-brain barrier, with unbound concentrations in the brain of rats reaching approximately 20% of the free plasma level.[2] This suggests potential therapeutic utility for central nervous system malignancies or metastases.[2]

# **Experimental Protocols Kinase Inhibition Assay**

The inhibitory activity of **TAK-285** against EGFR and HER2 was determined using a radiolabeled ATP kinase assay.

#### Methodology:

- Protein Expression and Purification: The cytoplasmic domains of human HER2 (amino acids 676-1255) and EGFR (amino acids 669-1210) were expressed as N-terminal FLAG-tagged proteins in a baculovirus expression system.[2] The kinases were then purified using anti-FLAG M2 affinity gel.[2]
- Kinase Reaction: The kinase reactions were conducted in 96-well plates in a total volume of 50 μL. The reaction buffer consisted of 50 mM Tris-HCl (pH 7.5), 5 mM MnCl2, 0.01% Tween 20, and 2 mM DTT.[2]



- Reaction Components: Each reaction contained 0.9 μCi of [y-32P]ATP, 50 μM ATP, 5 μg/mL poly(Glu)-Tyr (4:1) as a substrate, and the purified cytoplasmic domain of either EGFR (0.25 μg/mL) or HER2 (0.25 μg/mL).[2]
- Incubation and Detection: The reaction mixtures were incubated, and the incorporation of the radiolabeled phosphate into the substrate was measured to determine the kinase activity.
   The IC50 values were calculated from the dose-response curves of TAK-285.

## In Vivo Antitumor Efficacy Study

The in vivo antitumor activity of **TAK-285** was evaluated in xenograft models using human cancer cell lines.

#### Methodology:

- Animal Models: Female BALB/c nu/nu mice were subcutaneously implanted with either BT-474 (HER2-overexpressing human breast cancer) or 4-1ST (HER2-overexpressing human gastric cancer) tumor cells.[2] Female nude rats (F344/N Jcl-rnu) were used for the 4-1ST xenograft model.[2]
- Drug Administration: TAK-285 was administered orally twice daily for 14 days at the specified doses.[2][5]
- Tumor Growth Measurement: Tumor volume was measured regularly throughout the study. The antitumor efficacy was expressed as the tumor/control (T/C) ratio.
- Toxicity Assessment: Animal body weight was monitored as an indicator of general toxicity.

## **Signaling Pathway and Mechanism of Action**

**TAK-285** exerts its antitumor effects by inhibiting the signaling pathways driven by EGFR and HER2. These receptors, upon activation by their ligands or through dimerization, initiate a cascade of downstream signaling events that promote cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of the kinase domain, **TAK-285** prevents the autophosphorylation and activation of these receptors, thereby inhibiting the downstream signaling pathways.





Click to download full resolution via product page

Figure 1: Mechanism of action of TAK-285 in inhibiting HER2 and EGFR signaling.

## Conclusion

**TAK-285** is a well-characterized dual inhibitor of HER2 and EGFR with potent in vitro and in vivo antitumor activity. Its favorable pharmacokinetic profile, including oral bioavailability and ability to penetrate the blood-brain barrier, makes it an attractive candidate for further clinical



development in the treatment of HER2- and/or EGFR-driven malignancies. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute further studies to explore the full therapeutic potential of this promising compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tak-285 | C26H25ClF3N5O3 | CID 11620908 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TAK-285|TAK285 HER inhibitor|DC Chemicals|Price|Buy [dcchemicals.com]
- To cite this document: BenchChem. [TAK-285: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684519#tak-285-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com